molecular formula C8H14O2 B2475238 4,4-Diethoxybut-1-yne CAS No. 13397-78-9

4,4-Diethoxybut-1-yne

Cat. No.: B2475238
CAS No.: 13397-78-9
M. Wt: 142.198
InChI Key: YIUIBFPHUMLIBP-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-1-yne is an organic compound with the molecular formula C8H14O2 It is a highly functionalized alkyne, characterized by the presence of two ethoxy groups attached to the terminal carbon of a butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxybut-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with diethoxymethyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .

Another method involves the use of aluminum powder and mercury(II) chloride as catalysts. Propargyl bromide is reacted with trimethyl orthoformate at low temperatures to afford this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxybut-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4,4-dioxobut-1-yne.

    Reduction: Formation of 4,4-diethoxybut-1-ene or 4,4-diethoxybutane.

    Substitution: Formation of various substituted butynes depending on the nucleophile used.

Scientific Research Applications

4,4-Diethoxybut-1-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethoxybut-1-yne involves its reactivity as an alkyne and the presence of ethoxy groups. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon triple bond. The ethoxy groups can also participate in various substitution reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diethoxybut-1-yne is unique due to its balanced reactivity and functional group compatibility. The presence of ethoxy groups provides a good balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Biological Activity

4,4-Diethoxybut-1-yne (CAS No. 13397-78-9) is an alkyne compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes two ethoxy groups attached to a butyne backbone. Research into its biological activity has revealed potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods, typically involving the reaction of suitable precursors under specific conditions. The compound exhibits notable reactivity due to the presence of the alkyne functional group, which can participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial properties. In a study examining its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis in these cells, contributing to its potential as a chemotherapeutic agent.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. Preliminary studies suggest that it may inhibit specific kinases or enzymes that play roles in cell proliferation and survival. Further research is necessary to identify these targets and understand the underlying mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [source] assessed the antimicrobial efficacy of various alkynes, including this compound. The results indicated a strong correlation between the structural features of alkynes and their antimicrobial potency.
  • Anticancer Research : In a separate investigation published in [source], the anticancer effects of this compound were evaluated using both in vitro assays and animal models. The findings suggested that the compound significantly reduced tumor growth in vivo while exhibiting minimal toxicity to normal cells.

Properties

IUPAC Name

4,4-diethoxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUIBFPHUMLIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC#C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of aluminum (20.87 g, 773 mmol) and mercury(II) chloride (1.187 g, 4.37 mmol) in ether (40 mL) was added triethoxymethane (49.8 g, 336 mmol) in ether (160 mL) over 60 minutes (internal temperature monitored and addition slowed to keep below 41° C.). The mixture was stirred at reflux for one hour, then brought to −78° C. in a dry ice/acetone bath. 3-bromoprop-1-yne (75 g, 504 mmol) in ether (17 mL) was added dropwise and the suspension was stirred at −78° C. for three additional hours. The reaction was quenched with water (300 mL) followed by 1N NaOH (120 mL). The layers were separated and the aqueous layer washed with additional diethyl ether. The organic extracts were dried over magnesium sulfate and concentrated to yield 4,4-diethoxybut-1-yne.
Quantity
20.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.187 g
Type
catalyst
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three

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